molecular formula C22H44O5 B12657671 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate CAS No. 62304-85-2

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate

Cat. No.: B12657671
CAS No.: 62304-85-2
M. Wt: 388.6 g/mol
InChI Key: KDXRKUWZYUGWKJ-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate: is an organic compound with the molecular formula C22H44O5 and a molecular weight of 388.58 g/mol . . This compound is a type of ester formed from palmitic acid and a triethylene glycol derivative. It is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .

Scientific Research Applications

Chemistry:

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .

Biology:

In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .

Medicine:

This compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability .

Industry:

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in lotions, creams, and other skincare products .

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where it can enhance the penetration of active ingredients through biological membranes .

Comparison with Similar Compounds

Uniqueness:

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of multiple ethoxy groups. This combination imparts distinct physicochemical properties, such as its melting point, solubility, and emulsifying capabilities .

Properties

CAS No.

62304-85-2

Molecular Formula

C22H44O5

Molecular Weight

388.6 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl hexadecanoate

InChI

InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-20-26-19-18-25-17-16-23/h23H,2-21H2,1H3

InChI Key

KDXRKUWZYUGWKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOCCOCCO

Origin of Product

United States

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